molecular formula C7H8N4 B1218982 Di(1H-imidazol-1-yl)methane CAS No. 84661-56-3

Di(1H-imidazol-1-yl)methane

Cat. No. B1218982
CAS RN: 84661-56-3
M. Wt: 148.17 g/mol
InChI Key: UYHHYFDKCLECEJ-UHFFFAOYSA-N
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Description

Di(1H-imidazol-1-yl)methane is a compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 and is a solid at room temperature . The compound is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of Di(1H-imidazol-1-yl)methane consists of two imidazole rings connected by a single carbon atom . The InChI code for this compound is 1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2 .

It has a density of 1.4±0.1 g/cm3 and a molar refractivity of 44.6±0.5 cm3 .

Scientific Research Applications

Photovoltaic Properties in Solar Cells

Di(1H-imidazol-1-yl)methane has been utilized in the synthesis of organic dyes for dye-sensitized solar cells (DSSC). These dyes exhibit notable electronic properties and contribute to the efficiency of solar cells. Specifically, a dye synthesized using di(1H-tetrazol-5-yl)methane as an electron acceptor group demonstrated a solar energy-to-electricity conversion efficiency of 4.18% under simulated conditions (Jafari Chermahini et al., 2017).

Inorganic-Organic Hybrid Solids

The compound has been used in creating inorganic-organic hybrid complexes, particularly with tin(II) chloride. These complexes, characterized by X-ray diffraction analysis, show that they form 3D network structures and are thermally stable (Jin, Chen, & Qiu, 2008).

Organometallic Frameworks

Organic-inorganic hybrid materials formed with di(1H-imidazol-1-yl)methane exhibit intriguing topological characteristics. These materials have been analyzed for their physiochemical properties and Li ion binding studies, which are crucial for various applications in materials science (Hwang et al., 2006).

Metal-Organic Frameworks

In constructing metal-organic frameworks, di(1H-imidazol-1-yl)methane has been used as a ligand. These frameworks demonstrate various topologies and have been studied for their magnetic properties, showcasing potential in materials chemistry (Yang et al., 2012).

Coordination Chemistry

The compound plays a significant role in the synthesis and structure characterization of metal complexes. It has been used in creating complexes with Mn(II), Cu(II), and Zn(II), mimicking multi-histidine coordination in biological systems, which is essential for understanding metalloprotein structures and functions (Abuskhuna et al., 2004).

Catalytic and Redox Applications

Bis(alkylimidazole)methane ligands have been investigated for their redox activity in cobalt and zinc complexes. This exploration into ligand-based redox reactions contributes to the development of new catalytic systems and enhances our understanding of redox chemistry (Ghosh et al., 2017).

Energetic Transition Metal Complexes

Di(1H-tetrazol-5-yl)methane, a related compound, has been synthesized and used as a neutral nitrogen-rich ligand in various energetic transition metal complexes. This research aids in the development of materials for energy storage and explosives (Freis et al., 2017).

Antioxidant and Cytotoxicity Studies

In the field of medicinal chemistry, di(1H-imidazol-1-yl)methane derivatives have been utilized in synthesizing copper(II) complexes with antioxidant activities. These complexes have shown potential in cytotoxicity studies against various cancer cell lines, highlighting their importance in drug development and cancer research (Jayakumar et al., 2017).

Methane Oxidation

Research into bioinspired metal-organic frameworks has led to the development of catalysts for selective methane oxidation to methanol, using ligands bearing imidazole units. This advances our understanding of methane conversion processes, crucial for environmental and energy-related applications (Baek et al., 2018).

Safety And Hazards

The safety information for Di(1H-imidazol-1-yl)methane indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(imidazol-1-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHHYFDKCLECEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233651
Record name N,N-Diimidazoylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(1H-imidazol-1-yl)methane

CAS RN

84661-56-3
Record name N,N-Diimidazoylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084661563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diimidazoylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
XF Zhang, WC Song, Q Yang, XH Bu - Dalton Transactions, 2012 - pubs.rsc.org
Five new ZnII/CdII coordination polymers constructed from di(1H-imidazol-1-yl)methane (L) mixed with different auxiliary carboxylic acid ligands formulated as [Zn(L)(H2L1111)2·(H2O)…
Number of citations: 39 pubs.rsc.org
Q Yang, XF Zhang, JP Zhao, BW Hu… - Crystal growth & …, 2011 - ACS Publications
Three new Co II –azido complexes, [Co 3 (L) 2 (o-BDC) 2 (N 3 ) 2 ] n (1), [Co 3 (L) 2 (m-BDC) 2 (N 3 ) 2 ] n ·nH 2 O (2), and [Co 2 (L) 2 (p-BDC)(N 3 ) 2 ] n ·2nMeOH (3) [o-BDC = 1,2-…
Number of citations: 63 pubs.acs.org
VV Matveevskaya, DI Pavlov, AA Ryadun, VP Fedin… - Inorganics, 2023 - mdpi.com
Supramolecular 3D Zn(II) coordination polymer {[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H 2 O } n (Zn-MOF), constructed from Zn 2+ ions, bis(imidazol-1-yl)methane (bim) and …
Number of citations: 1 www.mdpi.com
S Dinda, G Pahari, A Maiti, D Ghoshal - CrystEngComm, 2023 - pubs.rsc.org
Two d10 metal complexes {[Zn2(fum)2(dim)2](H2O)(MeOH)}n (1) and {[Cd2(fum)2(dim)2(H2O)](MeOH)}n (2) have been prepared by using fumarate (fum) and di(1H-imidazol-1-yl)…
Number of citations: 3 pubs.rsc.org
JL Dong, KH He, DZ Wang, YH Zhang… - Journal of Solid State …, 2018 - Elsevier
Three new Co(II) coordination polymers with formulas of {[Co 2 (L 1 )(1,4-NDC) 2 ]·3H 2 O} n (1), [Co 3 (L 2 ) 2 (HCOO) 2 (1,4-NDC) 2 ] n (2) and [Co 2 (L 2 )(μ 3 -OH)(1,4-NDC) 1.5 ] n (3…
Number of citations: 6 www.sciencedirect.com
S Jayakumar, H Li, J Chen, Q Yang - ACS applied materials & …, 2018 - ACS Publications
The development of solid catalysts containing multiple active sites that work cooperatively is very attractive for biomimetic catalysis. Herein, we report the synthesis of bifunctional …
Number of citations: 85 pubs.acs.org
A Meyer, Y Unger, A Poethig, T Strassner - Organometallics, 2011 - ACS Publications
New tetradentate O ∧ C* ∧ C* ∧ O-ligands and the corresponding biscarbene platinum(II) complexes are reported. They were fully characterized by 1 H NMR and 13 C NMR …
Number of citations: 28 pubs.acs.org
J Huo, S Yan, H Li, D Yu, N Arulsamy - Journal of Molecular Structure, 2018 - Elsevier
A series of three-dimensional coordination polymers, namely, [Cd(BIMB)(SCA)] n (1), [M(BIMB)(trans-CHDC)] n (2, M = Cd 2+ ; 3, M = Co 2+ ), where BIMB = 1,4-di(1H-imidazol-1-yl)…
Number of citations: 8 www.sciencedirect.com
N Hasanudin - 2015 - eprints.usm.my
A carbene is defined as an organic molecule containing a divalent carbon atom with two non-bonding electrons and has general formula׃ CR2. Most of the carbenes are very reactive, …
Number of citations: 2 eprints.usm.my
SR Crabtree - 2016 - ideaexchange.uakron.edu
Bis imidazolium salts, with alkyl chain linkers ranging from methylene to dodecyl, were synthesized with naphthylmethyl substituents at the N 1 and N 1’positions for a structure-activity …
Number of citations: 3 ideaexchange.uakron.edu

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